

1H NMR Spectrum Analysis Guide: 7-Methoxyquinoxalin-5-amine

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Compound of Interest

Compound Name: 7-Methoxyquinoxalin-5-amine

CAS No.: 7403-14-7

Cat. No.: B1618115

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Content Type: Publish Comparison Guide Subject: Structural Elucidation & Analytical Performance Target Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads

Executive Summary: The Analytical Challenge

7-Methoxyquinoxalin-5-amine is a critical scaffold in kinase inhibitor development. Its structural integrity is often compromised by regioisomeric impurities (e.g., 6-methoxy isomers) formed during nucleophilic aromatic substitution or reduction steps. Standard HPLC often struggles to separate these positional isomers due to identical polarity.

This guide compares the analytical performance of 1H NMR in DMSO-d₆ versus Methanol-d₄ and provides a definitive protocol for distinguishing the target molecule from its structural mimics.

Structural Analysis & Theoretical Prediction

Before interpreting the spectrum, we must establish the magnetic environment of the protons. The molecule possesses a quinoxaline core (benzene fused to pyrazine) with an amine (EDG) at C5 and a methoxy (EDG) at C7.

Protons of Interest

Position	Type	Electronic Environment	Predicted Multiplicity	J-Coupling (Hz)
H-2, H-3	Pyrazine	Deshielded by N-heterocycle ring current.	Doublets (d)	~1.8 (Vicinal)
H-6	Benzene	Shielded by ortho-NH ₂ and ortho-OMe.	Doublet (d)	~2.4 (Meta)
H-8	Benzene	Shielded by ortho-OMe and para-NH ₂ ; Deshielded by peri-effect of N-1.	Doublet (d)	~2.4 (Meta)
NH ₂	Exch.	Variable; H-bonding dependent.	Broad Singlet (br s)	N/A
OCH ₃	Alkyl	Shielded aliphatic.	Singlet (s)	N/A

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable amine protons and the resolution of the aromatic region.

Option A: DMSO-d₆ (Recommended)[2]

- Performance: Excellent.
- Why: DMSO is a hydrogen-bond acceptor. It slows the exchange of the C5-NH₂ protons, causing them to appear as a distinct broad singlet (or doublet if H-bonded intramolecularly) around 5.0–7.0 ppm. This provides a direct proton count (2H) confirmation.
- Resolution: Separates the aromatic H6 and H8 signals effectively.

Option B: Methanol-d₄ (MeOD)

- Performance: Good for backbone, Poor for full characterization.
- Why: The -NH₂ protons rapidly exchange with deuterium in the solvent, disappearing from the spectrum (-ND₂).
- Use Case: Use MeOD only if the DMSO spectrum shows water suppression artifacts overlapping with the aromatic region, or to confirm the assignment of the NH₂ peak (by observing its disappearance).

Option C: Chloroform-d (CDCl₃)

- Performance: Sub-optimal.
- Why: Poor solubility for amino-quinoxalines often leads to line broadening and aggregation.

Comparative Analysis: Distinguishing Regioisomers

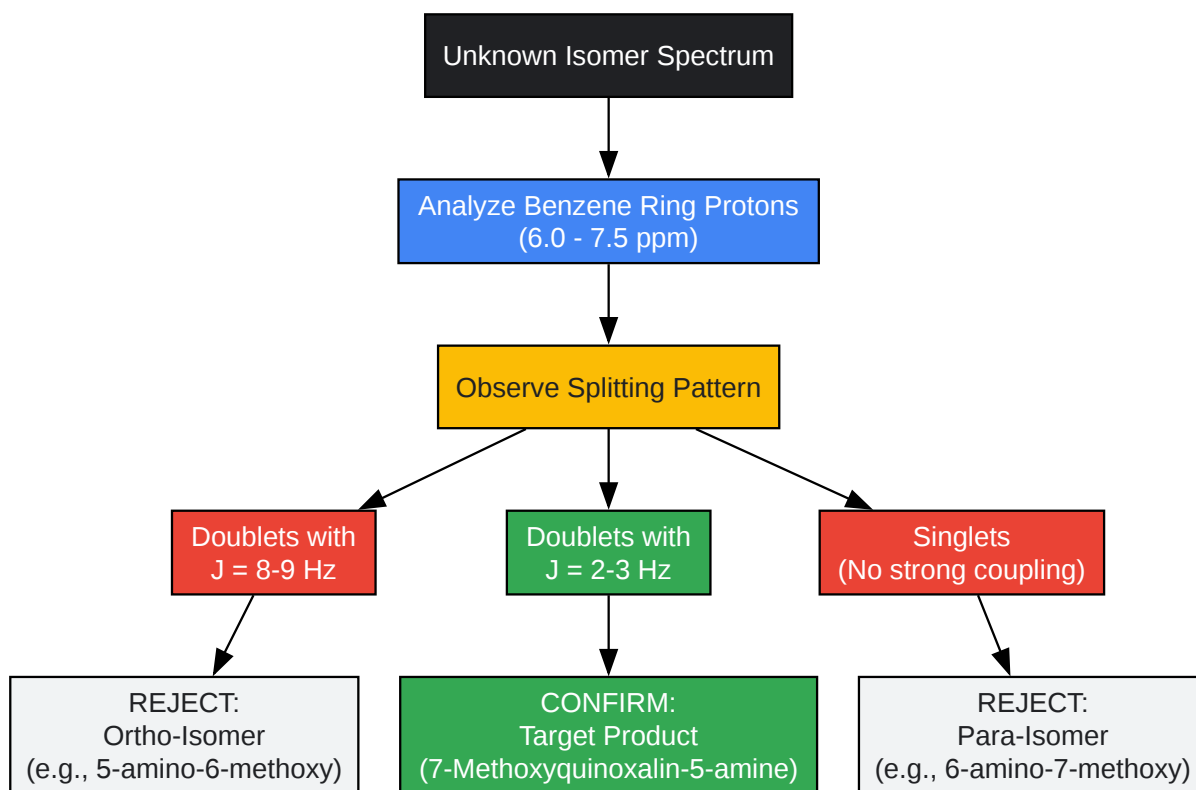
This is the most critical "Performance" metric. How do you prove you have the 5-amino-7-methoxy isomer and not the 6-amino-7-methoxy or 5-amino-6-methoxy variants?

The "Coupling Constant" Test

The substitution pattern on the benzene ring dictates the splitting pattern of the remaining protons.

- Target (5-Amino-7-Methoxy): Protons at H6 and H8 are meta to each other.
 - Result: Two doublets with $J \approx 2.0 - 2.5$ Hz.
- Alternative (5-Amino-6-Methoxy): Protons at H7 and H8 are ortho to each other.
 - Result: Two doublets with $J \approx 8.0 - 9.0$ Hz.
- Alternative (6-Amino-7-Methoxy): Protons at H5 and H8 are para to each other.
 - Result: Two singlets (or very weak coupling $J < 1$ Hz).

Visualization: Isomer Differentiation Logic



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Caption: Decision tree for validating the regiochemistry of methoxy-amino-quinoxalines using J-coupling analysis.

Experimental Data & Assignment

Solvent: DMSO-d₆ Frequency: 400 MHz Temperature: 298 K

Chemical Shift (δ ppm)	Multiplicity	Integration	Coupling Constant ()	Assignment	Rationale
8.75	Doublet (d)	1H	1.8 Hz	H-2	Pyrazine ring. Deshielded.
8.62	Doublet (d)	1H	1.8 Hz	H-3	Pyrazine ring. Deshielded.
6.90	Broad Singlet	2H	-	NH ₂	Exchangeable amine protons.
6.65	Doublet (d)	1H	2.4 Hz	H-8	Aromatic. Peri-effect from N1 keeps it downfield of H6.
6.25	Doublet (d)	1H	2.4 Hz	H-6	Aromatic. Most shielded (between NH ₂ and OMe).
3.85	Singlet (s)	3H	-	OCH ₃	Methoxy group.

Note: Chemical shifts are representative estimates based on substituent additivity rules and analogous quinoxaline data [1, 2].

Detailed Mechanistic Insight

- The H6/H8 Distinction: H6 appears significantly upfield (lower ppm) compared to H8.^[1] This is because H6 is "sandwiched" between two strong electron-donating groups (the amine at C5 and the methoxy at C7), receiving synergistic shielding. H8 is shielded by the methoxy

group but experiences the deshielding peri-effect from the lone pair of the N1 nitrogen, pushing it downfield relative to H6.

Experimental Protocol: Best Practices

To ensure reproducibility and spectral quality, follow this specific workflow.

Materials

- Sample: 5–10 mg of **7-Methoxyquinoxalin-5-amine**.
- Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (optional).
- Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

Workflow Diagram



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Caption: Optimized workflow for acquiring high-resolution ¹H NMR data for amino-quinoxalines.

Critical Steps

- Filtration: Amino-quinoxalines can form micro-aggregates. If the solution in the NMR tube is not perfectly clear, filter through a cotton plug to prevent line broadening.
- Shimming: The aromatic region is complex. Ensure good shimming to resolve the small 2.4 Hz meta-coupling.
- Integration: Set the OMe singlet (3.85 ppm) as the reference integral (3.00) to calibrate the proton count for the NH₂ group.

References

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